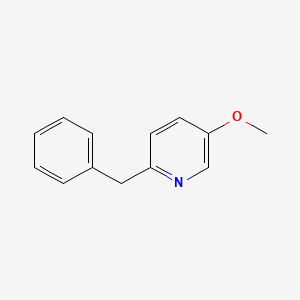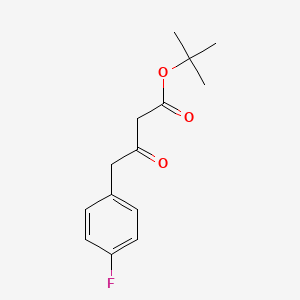
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a fluorophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-fluorophenyl)-3-oxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of tert-butyl 4-(4-fluorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chlorophenyl)-3-oxobutanoate
- tert-Butyl 4-(4-bromophenyl)-3-oxobutanoate
- tert-Butyl 4-(4-methylphenyl)-3-oxobutanoate
Uniqueness
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C14H17FO3 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H17FO3/c1-14(2,3)18-13(17)9-12(16)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
MRLNDJPXRKRXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

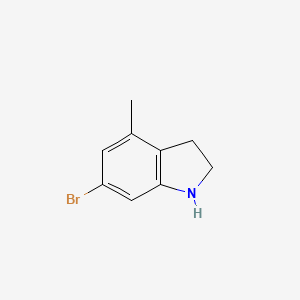

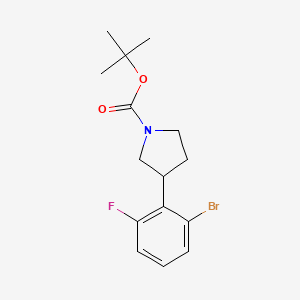
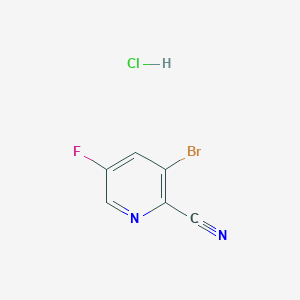

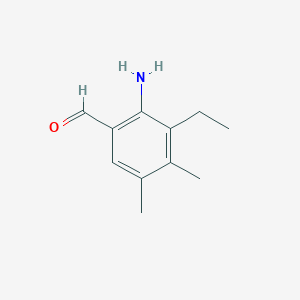
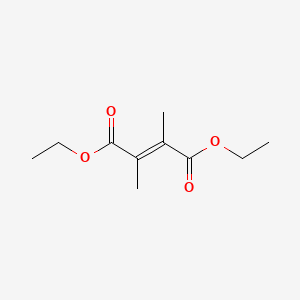
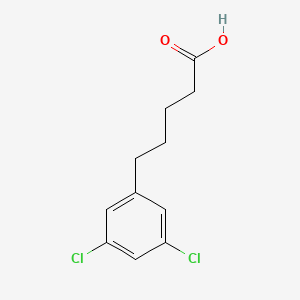
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
